molecular formula C14H22N2O5S B2831867 tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate CAS No. 257937-11-4

tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate

Cat. No.: B2831867
CAS No.: 257937-11-4
M. Wt: 330.4
InChI Key: UCXDUHVRUDYMTP-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a pyridine ring, and a methanesulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a tert-butyl carbamate and a methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-{3-[2-(methanesulfonyloxy)ethyl]pyridin-4-yl}carbamate
  • tert-Butyl N-{3-[2-(methanesulfonyloxy)butyl]pyridin-4-yl}carbamate

Comparison: Compared to similar compounds, tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate is unique due to its specific substitution pattern and the presence of the methanesulfonyloxy group.

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propan-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-10(21-22(5,18)19)8-11-9-15-7-6-12(11)16-13(17)20-14(2,3)4/h6-7,9-10H,8H2,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXDUHVRUDYMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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